Dihydrofuran-3(2H)-one
Overview
Description
Dihydrofuran-3(2H)-one is a heterocyclic organic compound featuring a five-membered ring with an oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrofuran-3(2H)-one can be synthesized through the treatment of readily available α’-hydroxyenones with a catalytic amount of strong acid in refluxing toluene. This process results in the formation of this compound via a formal 5-endo-trig cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes. For example, the conversion of 1,4-butanediol on cobalt catalysts is a promising method for the preparation of dihydrofurans .
Chemical Reactions Analysis
Types of Reactions: Dihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be mediated by reagents such as phenyliodine (III) diacetate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Common Reagents and Conditions:
Oxidative Cyclization: Phenyliodine (III) diacetate is commonly used for oxidative cyclization reactions.
Catalytic Hydrogenation: Palladium, platinum, and nickel catalysts are used for hydrogenation reactions.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
Dihydrofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Potential applications in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of dihydrofuran-3(2H)-one involves its interaction with molecular targets through its ketone and ether functionalities. These interactions can lead to the formation of stable complexes, which are crucial in various biochemical and chemical processes .
Comparison with Similar Compounds
2,3-Dihydrofuran: Similar in structure but lacks the ketone group.
2,5-Dihydrofuran: Another isomer with different substitution patterns.
Tetrahydrofuran: Fully saturated analog without the ketone group.
Uniqueness: Dihydrofuran-3(2H)-one is unique due to its combination of a five-membered ring with both an oxygen atom and a ketone group, which imparts distinct reactivity and stability compared to its analogs .
Biological Activity
Dihydrofuran-3(2H)-one, also known as 3-oxotetrahydrofuran, is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various bioactive molecules. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 86.089 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 151.1 ± 23.0 °C |
Flash Point | 56.3 ± 16.2 °C |
CAS Number | 22929-52-8 |
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through its role as a precursor in the synthesis of cyclic ketone inhibitors. Notably, it has been identified as an inhibitor of the serine protease plasmin, which plays a crucial role in fibrinolysis and is implicated in various pathological conditions such as thrombosis and cancer progression .
Inhibition of Plasmin
Research indicates that this compound derivatives can effectively inhibit plasmin activity. The design and synthesis of cyclic ketone inhibitors derived from this compound have shown promising results in reducing plasmin activity, thereby potentially mitigating conditions associated with excessive fibrinolysis .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Anti-inflammatory Activity : A study on 4,5-diaryl furanones demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The best-performing derivative showed an IC value of 2.8 µM against COX-1, indicating strong anti-inflammatory potential .
- Cytotoxicity Against Cancer Cell Lines : Another research highlighted the cytotoxic effects of certain this compound derivatives on breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. The compounds exhibited IC values of 10 µM and 7.5 µM respectively, suggesting their potential as chemotherapeutic agents .
- Synthesis and Structural Activity Relationship : A comprehensive study focused on the structural modifications of this compound derivatives to enhance their biological activity. It was found that varying aryl groups significantly influenced both anti-inflammatory and cytotoxic activities, underscoring the importance of structure-activity relationships in drug design .
Synthesis Pathways
The synthesis of this compound can be accomplished through various methods, including:
- Lewis Acid-Catalyzed Reactions : Utilizing Lewis acids for the ring-opening reactions to form diverse dihydrofuran derivatives has been documented, showcasing the versatility in synthetic approaches for generating biologically active compounds .
- Direct Synthesis from Furan Derivatives : Various synthetic strategies have been developed to obtain this compound from simpler furan compounds through controlled reactions involving nucleophiles and electrophiles .
Properties
IUPAC Name |
oxolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPJFSCQKHRSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336157 | |
Record name | 3-Oxotetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxolan-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22929-52-8 | |
Record name | 3-Oxotetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22929-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxotetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrofuran-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxolan-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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